molecular formula C11H13BrOS B8545702 4-(4-Bromophenyl)sulfanyltetrahydropyran

4-(4-Bromophenyl)sulfanyltetrahydropyran

Cat. No.: B8545702
M. Wt: 273.19 g/mol
InChI Key: YQYYCYIFNAEAJK-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)sulfanyltetrahydropyran is a heterocyclic compound featuring a tetrahydropyran ring substituted with a sulfanyl (-S-) group linked to a 4-bromophenyl moiety. The sulfanyl group likely enhances nucleophilic reactivity compared to oxygen analogs, influencing applications in medicinal chemistry or materials science .

Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

4-(4-bromophenyl)sulfanyloxane

InChI

InChI=1S/C11H13BrOS/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11H,5-8H2

InChI Key

YQYYCYIFNAEAJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1SC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Sulfanyl vs. Oxygen Substituents : The sulfanyl group’s lower electronegativity compared to oxygen may increase nucleophilicity, favoring thioether formation or participation in redox reactions. This contrasts with 4-(4-Bromophenyl)oxane, where the ether linkage offers less reactivity .
  • Bromophenyl vs. Bromomethyl : Bromophenyl groups enhance aromatic conjugation and steric bulk, affecting solubility and interaction with biological targets. In contrast, bromomethyl groups (e.g., 4-(Bromomethyl)tetrahydropyran) enable alkylation reactions but lack aromatic stabilization .

Research Implications and Gaps

  • Synthetic Routes : The high yield (81%) of the dihydropyran analog () highlights the feasibility of similar strategies for the sulfanyl variant, possibly via thiol-ene coupling or nucleophilic substitution .
  • Pharmacological Potential: Compounds in (e.g., imidazolo-thiadiazoles) demonstrate bioactivity, suggesting that the sulfanyl-tetrahydropyran scaffold could be explored for antimicrobial or anticancer properties .
  • Data Limitations : Direct experimental data (e.g., NMR, melting points) for 4-(4-Bromophenyl)sulfanyltetrahydropyran are absent in the evidence, necessitating further studies to validate inferred properties.

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